

# commercial availability and suppliers of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

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## Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1586610

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An In-Depth Technical Guide to **2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride**: Properties, Availability, and Applications in Synthesis

## Introduction

**2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride** is a highly reactive organosulfur compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a sulfonyl chloride moiety activated by two potent electron-withdrawing groups—a nitro group and a trifluoromethyl group—renders it an exceptionally electrophilic reagent. This guide provides a comprehensive overview of its chemical properties, commercial availability, key applications, and safety protocols, designed for researchers, chemists, and professionals in drug development.

With the CAS Number 837-95-6 and a molecular formula of  $C_7H_3ClF_3NO_4S$ , this compound typically appears as a white to pale yellow crystalline powder.<sup>[1]</sup> The strategic placement of the nitro and trifluoromethyl groups on the benzene ring significantly enhances the reactivity of the sulfonyl chloride group, making it a valuable tool for introducing the 2-nitro-4-(trifluoromethyl)benzenesulfonyl moiety into various molecules.<sup>[1]</sup>

## Physicochemical and Structural Data

The compound's reactivity and stability are dictated by its physical and chemical properties. It is characterized by a relatively low melting point and is classified as a combustible, corrosive material.

Property	Value	Source(s)
CAS Number	837-95-6	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>3</sub> NO <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	289.62 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to pale yellow crystalline powder	<a href="#">[1]</a>
Melting Point	42-44 °C (lit.)	<a href="#">[2]</a>
Flash Point	113 °C (235.4 °F) - closed cup	<a href="#">[2]</a>
Assay	≥98%	<a href="#">[2]</a>
InChI Key	KXEMVGQZZLRLBE-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES String	[O-]--INVALID-LINK-- c1cc(ccc1S(Cl)(=O)=O)C(F) (F)F	<a href="#">[2]</a>

## Commercial Availability and Suppliers

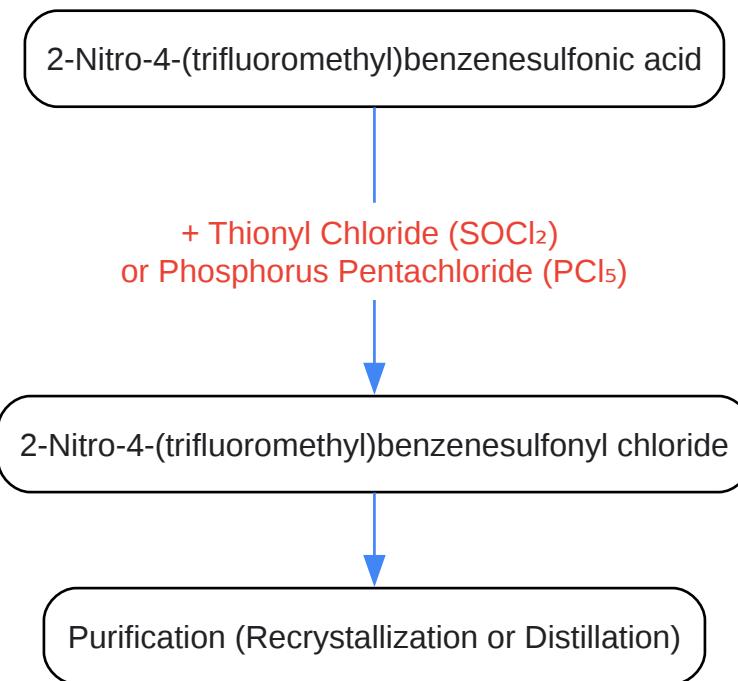
**2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride** is readily available from several major chemical suppliers, ensuring its accessibility for research and development purposes. It is typically offered in various quantities with high purity.

Supplier	Product Name/Purity	Available Quantities
Sigma-Aldrich (MilliporeSigma)	2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride, 98%	5 g [2][4]
Smolecule	2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride	In Stock (Quantities not specified)[1]
Santa Cruz Biotechnology	2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride	Research quantities [3]
Sapphire Bioscience	2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE, 98%	Inquire for bulk/custom sizes [5]
Alkali Scientific	2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride	5 g [4]

Note: Availability and specific quantities may vary. It is recommended to consult the supplier's website for the most current information.

## Synthesis, Mechanism, and Reactivity

The synthesis of **2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride** is typically achieved through the chlorination of its corresponding sulfonic acid. The process involves reacting 2-nitro-4-(trifluoromethyl)benzenesulfonic acid with a chlorinating agent like thionyl chloride ( $\text{SOCl}_2$ ) or phosphorus pentachloride ( $\text{PCl}_5$ ) under controlled conditions.[1]



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General synthesis pathway for the target compound.

The compound's high reactivity stems from the significant electrophilic character at the sulfur center of the sulfonyl chloride group.<sup>[1]</sup> This is a direct consequence of the powerful electron-withdrawing effects of both the ortho-nitro group and the para-trifluoromethyl group. These groups pull electron density away from the aromatic ring and, by extension, from the sulfur atom, making it highly susceptible to nucleophilic attack. Reactions typically proceed via a concerted S<sub>n</sub>2-type mechanism.<sup>[1]</sup>

## Core Applications in Drug Discovery and Chemical Synthesis

The unique electronic properties of this reagent make it a versatile tool in synthetic chemistry, particularly in the pharmaceutical sector.

### Synthesis of Sulfonamides and Sulfonates

The primary application is in nucleophilic substitution reactions to form sulfonamides and sulfonates.<sup>[1]</sup> The sulfonyl chloride readily reacts with primary and secondary amines to yield stable sulfonamide linkages, a common motif in many therapeutic agents. Similarly, its reaction

with alcohols produces sulfonate esters, which are excellent leaving groups in subsequent substitution reactions.[1][6]

## Role as a Modifying Reagent

It serves as a key intermediate for modifying organic compounds to fine-tune their physicochemical properties.[1] The introduction of the trifluoromethyl group is particularly strategic in drug design, as it can enhance a molecule's:

- Lipophilicity: Improving membrane permeability and absorption.[1]
- Metabolic Stability: Blocking sites susceptible to oxidative metabolism.
- Binding Affinity: Through favorable interactions with protein targets.

## Broader Synthetic Utility

Beyond pharmaceuticals, this reagent is used in the development of specialty chemicals and materials where its specific reactivity is advantageous.[1] The nitro group can also serve as a handle for further chemical transformations, such as reduction to an amine, allowing for the synthesis of more complex derivatives.[1]

## Exemplary Protocol: Synthesis of a Sulfonamide Derivative

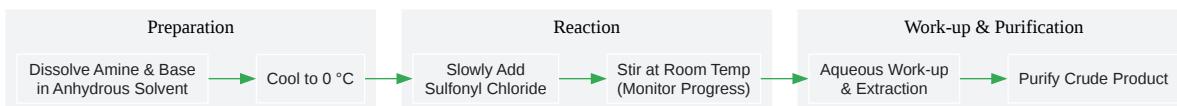
The following is a generalized, step-by-step protocol for the reaction of **2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride** with a primary amine.

Materials:

- **2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride**
- Primary amine of choice
- A non-nucleophilic base (e.g., triethylamine, pyridine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

**Procedure:**

- **Dissolution:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.
- **Reagent Addition:** Slowly add a solution of **2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride** (1.1 eq.) in the same anhydrous solvent to the cooled mixture dropwise over 15-30 minutes.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via column chromatography or recrystallization to yield the desired sulfonamide.

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Workflow for a typical sulfonamide synthesis.

## Safety, Handling, and Storage

**2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride** is a hazardous chemical that requires careful handling to prevent exposure.[\[1\]](#)

**Hazard Identification:**

- Corrosive: Causes severe skin burns and eye damage.[1][7]
- Irritant: May cause respiratory irritation upon inhalation.[1][2]
- Moisture Sensitive: Contact with water can liberate toxic gas.[7]

**Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[7]
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
- Respiratory Protection: Handle only in a well-ventilated fume hood.[1] Use a suitable respirator if ventilation is inadequate.

**First Aid Measures:**

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek urgent medical attention.[7][8]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7][8]  
Remove contaminated clothing and seek immediate medical attention.[8]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8]

**Storage and Disposal:**

- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] The material should be stored away from moisture.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

## Conclusion

**2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride** is a pivotal reagent in modern organic chemistry. Its high electrophilicity, driven by the synergistic effects of its nitro and trifluoromethyl substituents, makes it an efficient precursor for the synthesis of complex sulfonamides and other derivatives. While its hazardous nature demands stringent safety protocols, its commercial availability and versatile reactivity ensure its continued importance as a building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

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